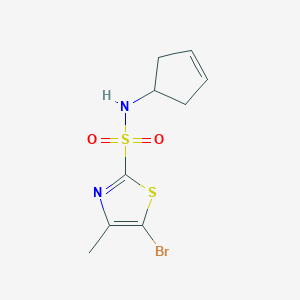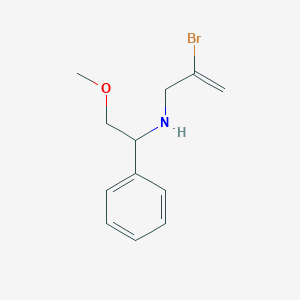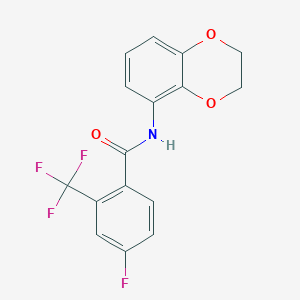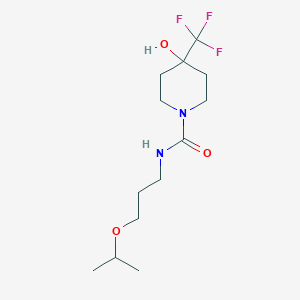
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide, also known as BrCPMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BrCPMTS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-bacterial activity against gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is its versatility in potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the treatment of a range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several potential future directions for research on 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore its anti-cancer properties in more detail, particularly in the context of specific cancer types. Additionally, further research could be conducted to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-3-cyclopenten-1-ol and 4-methyl-1,3-thiazole-2-sulfonamide in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate cyclopentenone, which undergoes a nucleophilic addition with the sulfonamide group to form the final product.
Scientific Research Applications
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has shown promising anti-bacterial activity against gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S2/c1-6-8(10)15-9(11-6)16(13,14)12-7-4-2-3-5-7/h2-3,7,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBAQNDUTFNVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)NC2CC=CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)